(2R,3S)-2-Methoxyoxan-3-amine;hydrochloride
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Overview
Description
“(2R,3S)-2-Methoxyoxan-3-amine;hydrochloride” suggests a compound with a chiral center and specific stereochemistry. The “2R,3S” notation indicates the configuration of the chiral centers . The compound likely contains an oxane (a six-membered ring containing one oxygen atom) and an amine functional group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step processes involving protection and deprotection of functional groups . The synthesis could involve the formation of the oxane ring, introduction of the amine group, and methoxylation .Molecular Structure Analysis
The “2R,3S” notation indicates the absolute configuration of the molecule . The molecule likely has a tetrahedral geometry around the chiral centers .Chemical Reactions Analysis
The compound, due to the presence of an amine group, could undergo reactions typical of amines, such as acid-base reactions or nucleophilic substitution . The oxane ring could potentially undergo reactions depending on the substituents present .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Chiral compounds often exhibit optical activity .Scientific Research Applications
Hexadentate N3O3 Amine Phenol Ligands for Group 13 Metal Ions
This study discusses the preparation and characterization of several N3O3 amine phenols, which are products of KBH4 reduction of Schiff bases derived from triaminopropane and salicylaldehydes. These compounds demonstrate potential applications in coordination chemistry, showcasing their ability to bind with Group 13 metal ions, which could be relevant for catalysis and materials science (Liu et al., 1993).
Genotoxicity of Novel 5-HT2c Receptor Agonist
Research on the genotoxicity potential of certain novel compounds, including amine derivatives, highlights the importance of understanding the metabolic activation and DNA binding of these compounds. This is crucial for the development of safer pharmaceutical agents (Kalgutkar et al., 2007).
Coupling of Amines with Polyglucuronic Acid
The study on the coupling of amines with polyglucuronic acid, resulting in amide bond formation, is significant for the development of novel biomaterials. This research could have implications for drug delivery systems and tissue engineering (Follain et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2R,3S)-2-methoxyoxan-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-8-6-5(7)3-2-4-9-6;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBRVOGUDZYMSJ-RIHPBJNCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(CCCO1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@H](CCCO1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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